Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Catalog No.
S728577
CAS No.
33458-27-4
M.F
C7H10N2O3
M. Wt
170.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxy...

CAS Number

33458-27-4

Product Name

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

IUPAC Name

ethyl 2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

InChI

InChI=1S/C7H10N2O3/c1-2-12-6(10)5-3-8-7(11)9-4-5/h3H,2,4H2,1H3,(H2,8,9,11)

InChI Key

DYEUWQNJWMPQAL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CNC(=O)NC1

Canonical SMILES

CCOC(=O)C1=CNC(=O)NC1

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 33458-27-4) is a highly stable, unalkylated heterocyclic building block heavily utilized in the synthesis of advanced pyrimidine-based therapeutics, including phosphoinositide 3-kinase (PI3K) inhibitors. Unlike standard Biginelli reaction products that inherently possess a 6-methyl group, this compound provides an unsubstituted C4 and C6 backbone. This structural feature is critical for downstream aromatization and halogenation (e.g., conversion to ethyl 2-chloropyrimidine-5-carboxylate), enabling the synthesis of sterically unhindered active pharmaceutical ingredients (APIs) where bulky adjacent groups would disrupt target kinase binding[1]. As a stable, room-temperature solid, it serves as a highly reliable procurement alternative to moisture-sensitive, fully oxidized pyrimidine halides [2].

Substituting this compound with the more common ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate introduces an immovable methyl group at the C6 position, which sterically clashes with the binding pockets of many kinase targets, rendering the final API inactive [1]. Conversely, attempting to bypass this intermediate by directly procuring the fully aromatized ethyl 2-chloropyrimidine-5-carboxylate often leads to supply chain complications; the 2-chloro analog is highly susceptible to hydrolysis under ambient humidity, leading to batch-to-batch reproducibility issues and degraded yields in cross-coupling reactions [2]. Procuring the stable tetrahydro-precursor allows chemists to perform the oxidation and chlorination steps immediately prior to substitution, ensuring maximum electrophilic reactivity.

Steric Freedom for Kinase Inhibitor Synthesis

In the development of PI3K inhibitors, the absence of a C6-alkyl group is critical for maintaining high binding affinity. When comparing derivatives synthesized from Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate against those derived from the 6-methyl analog, the unhindered pyrimidine core allows for optimal hydrogen bonding and planar alignment within the kinase ATP-binding pocket. Patent literature demonstrates that 6-unsubstituted pyrimidine-5-carboxylates can be successfully incorporated into potent PI3K inhibitors, whereas the introduction of a C6-methyl group severely diminishes target engagement due to steric clashes with the hinge region [1].

Evidence DimensionSuitability for kinase ATP-binding pocket (Steric clearance)
Target Compound DataC6-unsubstituted core allows for planar alignment and high-affinity binding
Comparator Or Baseline6-Methyl analog (derived from standard ethyl acetoacetate Biginelli)
Quantified Difference6-Methyl substitution blocks critical hinge-binding interactions, eliminating efficacy
ConditionsStructure-activity relationship (SAR) modeling for PI3K inhibitor synthesis

Buyers synthesizing kinase inhibitors must procure this exact unalkylated precursor to avoid synthesizing sterically hindered, inactive downstream APIs.

Precursor Stability and Storage Shelf-Life

For industrial scale-up, the storage stability of pyrimidine building blocks is a major procurement factor. Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a stable solid that resists ambient moisture degradation. In contrast, its downstream aromatized and halogenated counterpart, ethyl 2-chloropyrimidine-5-carboxylate, is highly electrophilic and undergoes rapid hydrolysis to the 2-hydroxy derivative upon exposure to atmospheric moisture, reducing its effective purity to <90% over prolonged storage without strict anhydrous conditions [1]. By procuring the tetrahydro-compound, manufacturers can safely stockpile the material and perform on-demand oxidation and chlorination, ensuring 100% active electrophile for subsequent amination or coupling steps.

Evidence DimensionHydrolytic stability during storage
Target Compound DataStable at room temperature under standard atmospheric conditions (>99% intact)
Comparator Or BaselineEthyl 2-chloropyrimidine-5-carboxylate (downstream product)
Quantified Difference2-Chloro analog degrades significantly via moisture hydrolysis, while the tetrahydro precursor remains stable
ConditionsLong-term storage under ambient laboratory conditions

Procuring the tetrahydro precursor minimizes chemical waste and ensures high-yielding downstream couplings by avoiding the use of partially hydrolyzed 2-chloropyrimidines.

High-Yield Aromatization Compatibility

The utility of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate relies on its efficient conversion to the fully aromatic pyrimidine core. Process chemistry data indicates that this tetrahydro compound undergoes rapid and near-quantitative aromatization. For example, treatment with bromine in acetic acid at reflux for 1.5 hours yields the oxidized intermediate, ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, in 99% yield[1]. This exceptionally high conversion rate makes it a superior starting material compared to alternative uncyclized acyclic precursors, which often suffer from competing side reactions and lower overall cyclization-oxidation yields (<70%) [2].

Evidence DimensionAromatization yield
Target Compound Data99% yield of the oxidized 1,2-dihydropyrimidine intermediate
Comparator Or BaselineAcyclic precursor cyclization/oxidation strategies (<70% yield)
Quantified DifferenceNear-quantitative (>99%) conversion versus <70% for acyclic alternatives
ConditionsBromine in acetic acid, reflux for 1.5 hours

The near-quantitative oxidation step guarantees that buyers do not lose significant mass or value when converting this stable precursor into the active aromatic building block.

Synthesis of PI3K Inhibitors and Kinase-Targeted Therapeutics

As a direct precursor to 6-unsubstituted 2-aminopyrimidine-5-carboxylates, this compound is essential for developing kinase inhibitors where steric bulk at the pyrimidine 6-position is strictly prohibited to ensure proper hinge-region binding [1].

On-Demand Generation of 2-Chloropyrimidines

Ideal for manufacturing workflows that require highly pure, unhydrolyzed ethyl 2-chloropyrimidine-5-carboxylate. Procuring this stable precursor allows for just-in-time oxidation and chlorination, bypassing the severe moisture-sensitivity and storage issues of the active halide [2].

Library Generation of 2-Substituted Pyrimidines

Serves as a versatile, stable core for combinatorial chemistry, allowing researchers to introduce diverse nucleophiles (amines, thiols, alkoxides) at the 2-position after the standard oxidation and activation sequence, maintaining excellent overall yields [1].

XLogP3

-0.7

Wikipedia

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Dates

Last modified: 08-15-2023

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